2-AMINOBENZOIC ACID, [RING-14C(U)]
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Overview
Description
2-Aminobenzoic acid, [ring-14C(U)] is a radiolabeled compound where the carbon-14 isotope is uniformly labeled within the benzene ringIt has the molecular formula C7H7NO2 and a molecular weight of 149.24 g/mol . The radiolabeling with carbon-14 makes it particularly useful in various scientific research applications, especially in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid, [ring-14C(U)] typically involves the introduction of the carbon-14 isotope into the benzene ring. One common method is the nitration of benzene with nitric acid to form nitrobenzene, followed by reduction to aniline. The aniline is then converted to 2-aminobenzoic acid through a series of reactions involving diazotization and subsequent carboxylation .
Industrial Production Methods
Industrial production of 2-aminobenzoic acid, [ring-14C(U)] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the uniform incorporation of the carbon-14 isotope. The final product is purified through crystallization or chromatography to achieve the desired purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid, [ring-14C(U)] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid compounds, while substitution reactions can produce various substituted benzoic acids and aniline derivatives .
Scientific Research Applications
2-Aminobenzoic acid, [ring-14C(U)] is widely used in scientific research due to its radiolabeling. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-aminobenzoic acid, [ring-14C(U)] is primarily related to its role as a tracer. The carbon-14 isotope allows researchers to track the compound’s movement and transformation in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparison with Similar Compounds
2-Aminobenzoic acid, [ring-14C(U)] can be compared with other radiolabeled compounds such as:
2-Aminobenzoic acid: The non-labeled version, which lacks the tracing capability.
Benzoic acid, [ring-14C(U)]: Another radiolabeled compound with similar applications but different functional groups.
4-Aminobenzoic acid, [ring-14C(U)]: A positional isomer with different chemical properties and reactivity.
The uniqueness of 2-aminobenzoic acid, [ring-14C(U)] lies in its specific labeling, which provides detailed insights into the compound’s behavior in various environments.
Properties
CAS No. |
104809-47-4 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
149.24 |
Origin of Product |
United States |
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